4,4'-Dihydroxybenzophenone 4,4'-Dihydroxybenzophenone 4,4'-Dihydroxybenzophenone is a member of benzophenones.
4,4'-Dihydroxybenzophenone is a natural product found in Arabidopsis thaliana with data available.
Brand Name: Vulcanchem
CAS No.: 611-99-4
VCID: VC21123869
InChI: InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H
SMILES: C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol

4,4'-Dihydroxybenzophenone

CAS No.: 611-99-4

Cat. No.: VC21123869

Molecular Formula: C13H10O3

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

4,4'-Dihydroxybenzophenone - 611-99-4

CAS No. 611-99-4
Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
IUPAC Name bis(4-hydroxyphenyl)methanone
Standard InChI InChI=1S/C13H10O3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,14-15H
Standard InChI Key RXNYJUSEXLAVNQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)O
Melting Point 210.0 °C

Physical and Chemical Properties

4,4'-Dihydroxybenzophenone (CAS No. 611-99-4) is characterized by its distinct physical and chemical properties that make it valuable for various applications. The compound has a molecular formula of C13H10O3 and a molecular weight of 214.22 . It appears as an off-white to beige fine crystalline powder that is insoluble in water but exhibits slight solubility in organic solvents such as DMSO and methanol .

Structural Properties

The molecular structure of 4,4'-Dihydroxybenzophenone consists of two phenol rings connected by a carbonyl group, with hydroxyl groups positioned at the para positions of both aromatic rings. This arrangement contributes to its UV-absorbing capabilities and reactivity patterns. The compound belongs to the broader class of benzophenones, which are widely recognized for their photoprotective properties .

Physical Properties

The physical properties of 4,4'-Dihydroxybenzophenone provide insights into its behavior under various conditions and its potential applications. Table 1 summarizes the key physical properties of this compound.

PropertyValue
Melting point213-215°C
Boiling point314.35°C (estimate)
Density1.1330
Vapor pressure0 Pa at 25°C
Refractive index1.5090 (estimate)
Physical formFine crystalline powder
ColorOff-white to beige
Water solubilityInsoluble
LogP2.5
pKa7.67±0.15 (Predicted)

Table 1: Physical properties of 4,4'-Dihydroxybenzophenone

The relatively high melting and boiling points indicate strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl groups. The compound's LogP value of 2.5 suggests moderate lipophilicity, which influences its absorption and distribution characteristics in biological systems and its applications in various formulations .

Chemical Properties

4,4'-Dihydroxybenzophenone demonstrates chemical properties typical of phenolic compounds while also exhibiting behavior characteristic of ketones due to the carbonyl group. The hydroxyl groups make it capable of participating in hydrogen bonding and undergoing various substitution reactions. The compound can act as a hydrogen donor in radical scavenging processes, which contributes to its antioxidant properties . Additionally, its ability to absorb UV radiation is a fundamental characteristic that drives many of its commercial applications .

Synthesis Methods

Several methods have been developed for the synthesis of 4,4'-Dihydroxybenzophenone, each with specific advantages and limitations. Understanding these synthesis routes is essential for optimizing production processes and developing more efficient methodologies.

Conventional Synthesis Approaches

A conventional approach to synthesizing 4,4'-Dihydroxybenzophenone involves the reaction of p-hydroxybenzoic acid with phenol in the presence of an acidic catalyst. This method has been documented in patents and research literature as an effective route to the target compound .

The reaction typically follows this general equation:
p-hydroxybenzoic acid + phenol → 4,4'-dihydroxybenzophenone + H2O

In this process, the molar ratio of p-hydroxybenzoic acid to phenol is typically maintained at 1:(1-1.5) for optimal yield . The reaction requires an acidic catalyst, commonly methanesulfonic acid or polyphosphoric acid, or a mixture of both, with a molar ratio of p-hydroxybenzoic acid to the acidic catalyst at 1:(2-8) .

Optimized Synthesis Techniques

An improved synthesis method described in recent patents incorporates a dehydrating agent to enhance efficiency. The dehydrating agent serves two critical functions: it absorbs trace water from the acidic catalyst, thereby inhibiting the hydrolysis that produces undesired by-products, and it removes water generated during ester formation, pushing the equilibrium toward product formation .

Suitable dehydrating agents include phosphorus pentoxide, phosphorus oxychloride, phosphorus trichloride, thionyl chloride, and various molecular sieves (Hβ, HM, or HZSM5) . The mass ratio of the dehydrating agent to the acidic catalyst is typically (0-10%):1 for optimal results .

The reaction is typically conducted in organic solvents such as benzene, toluene, chlorobenzene, nitrobenzene, carbon disulfide, or cyclohexane, with a mass-to-volume ratio of acidic catalyst to organic solvent of (0.5-3)g:1mL . This approach has demonstrated improved yields and reduced environmental impact compared to traditional methods.

Alternative Synthesis Routes

Another documented method for preparing 4,4'-Dihydroxybenzophenone involves the demethylation of 4,4'-dimethoxybenzophenone using aluminum bromide in refluxing benzene. This approach has been reported to achieve yields of approximately 88% after a 4-hour reaction period . This method provides an alternative route that may be preferred in certain contexts, particularly when starting from differently substituted precursors.

Applications

4,4'-Dihydroxybenzophenone exhibits versatility across multiple industries due to its unique chemical properties. Its applications span from consumer products to specialized industrial uses, making it a compound of significant commercial interest.

UV Protection Applications

One of the primary applications of 4,4'-Dihydroxybenzophenone is as a UV filter in sunscreens and cosmetic products. The compound effectively absorbs UV radiation, helping to protect skin from harmful effects of sun exposure . This UV-absorbing capability makes it a valuable ingredient in formulations designed to prevent photodamage and reduce the risk of skin cancer associated with UV exposure.

Polymer Stabilization

4,4'-Dihydroxybenzophenone serves as an effective stabilizer in plastics and coatings, preventing degradation caused by UV exposure . By absorbing harmful radiation, the compound extends the lifespan of materials that would otherwise deteriorate under sunlight. This application is particularly important in outdoor plastics, coatings, films, adhesives, and other materials that require long-term stability under environmental conditions .

Pharmaceutical Applications

In the pharmaceutical industry, 4,4'-Dihydroxybenzophenone functions as an intermediate in the synthesis of various drugs . Its structure provides a valuable scaffold for developing therapeutic agents with specific functional properties. The compound's ability to be further functionalized makes it a versatile building block in pharmaceutical research and development processes.

Analytical Chemistry Applications

4,4'-Dihydroxybenzophenone is utilized in analytical methods for the detection and quantification of phenolic compounds . This application supports researchers in environmental monitoring and quality control studies. The compound's distinct chemical signature makes it useful as a reference standard in various analytical techniques employed in research and industrial quality assurance.

Antioxidant Applications

The compound exhibits antioxidant properties that make it valuable in formulations designed to reduce oxidative stress in both cosmetic and food products . These antioxidant characteristics stem from the phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. This property enhances the stability of formulations and extends their shelf life.

Specialized Industrial Applications

4,4'-Dihydroxybenzophenone and its derivatives are found in various specialized applications including optical fibers and printed circuit boards . Additionally, it serves as a precursor to certain polycarbonate polymers, contributing to the development of materials with enhanced properties and performance characteristics .

Toxicological Profile

Understanding the toxicological properties of 4,4'-Dihydroxybenzophenone is essential for assessing its safety in various applications and its potential environmental impact. Several studies have investigated its effects on aquatic organisms and its ecological risk profile.

Acute Toxicity Studies

Research has examined the acute toxicity of 4,4'-Dihydroxybenzophenone to aquatic organisms, providing valuable data for environmental risk assessment. Studies on the green algae Chlorella vulgaris determined that the 96h-EC50 (the concentration causing a 50% inhibition of growth over 96 hours) was 183.60 mg/L . This value indicates relatively low toxicity to this algal species compared to other related compounds.

For the water flea Daphnia magna, the 48h-LC50 (the concentration causing 50% mortality over 48 hours) was determined to be 12.50 mg/L (95% confidence interval = 10.27–14.95 mg/L) . Based on established acute toxicity classification criteria, 4,4'-Dihydroxybenzophenone demonstrated medium-level toxicity to D. magna .

Comparative Toxicity

Studies have compared the toxicity of 4,4'-Dihydroxybenzophenone with related compounds such as 2,4,4'-trihydroxybenzophenone and 4-MBC (4-methylbenzylidene camphor). The comparative toxicity data is summarized in Table 2.

Compound96h-EC50 for C. vulgaris (mg/L)48h-LC50 for D. magna (mg/L)Toxicity Level to D. magna
4,4'-Dihydroxybenzophenone183.6012.50 (10.27–14.95)Medium
2,4,4'-Trihydroxybenzophenone3.503.74 (2.86–4.21)High
4-MBC0.168740.54445 (0.51027–0.62352)Very High

Table 2: Comparative acute toxicity data for benzophenone derivatives

This comparison reveals that 4,4'-Dihydroxybenzophenone exhibits significantly lower toxicity to both test organisms than the other compounds studied. This relative toxicity profile is important for risk assessment and for making informed decisions about the compound's use in various applications.

Mixture Effects

Research has also explored the toxicity effects when 4,4'-Dihydroxybenzophenone is combined with other compounds. For instance, studies on mixtures of 4,4'-Dihydroxybenzophenone and 4-MBC showed an additive effect on C. vulgaris . This finding is significant for understanding the potential environmental impact when multiple UV filters or related compounds are released into aquatic environments simultaneously.

The relationship between mixture concentration and the inhibition ratio on C. vulgaris growth was found to be linear, allowing for predictive modeling of mixture effects . This research contributes to a more comprehensive understanding of how these compounds might interact in environmental settings.

Research Perspectives and Future Directions

Current research on 4,4'-Dihydroxybenzophenone continues to expand our understanding of its properties, applications, and environmental implications. Several key areas represent promising directions for future investigation.

Emerging Applications

Ongoing research is exploring additional applications of 4,4'-Dihydroxybenzophenone in fields such as energy storage, semiconductor materials, and medical devices. Its UV-absorbing properties and chemical versatility make it a candidate for incorporation into advanced materials with specialized functions. Furthermore, its antioxidant properties continue to attract interest for potential therapeutic applications beyond its current use as a pharmaceutical intermediate .

Environmental Fate and Ecological Impact

As awareness of environmental contamination by personal care product ingredients grows, research into the environmental fate and ecological impact of 4,4'-Dihydroxybenzophenone becomes increasingly important. Future studies will likely focus on its persistence, bioaccumulation potential, and long-term effects on aquatic ecosystems. The compound's medium-level toxicity to aquatic organisms suggests a need for continued monitoring and assessment of its environmental presence and effects .

Structure-Activity Relationships

Research into the structure-activity relationships of benzophenone derivatives, including 4,4'-Dihydroxybenzophenone, provides insights into how structural modifications affect biological activity, UV-absorbing efficiency, and toxicity profiles. This knowledge can guide the development of next-generation UV filters and stabilizers with improved performance and reduced environmental impact.

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